molecular formula C12H14O6 B11764267 2,5-Diethoxyterephthalic acid

2,5-Diethoxyterephthalic acid

Cat. No.: B11764267
M. Wt: 254.24 g/mol
InChI Key: AUALOWFMOVEPSI-UHFFFAOYSA-N
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Description

2,5-Diethoxyterephthalic acid: is an organic compound with the molecular formula C12H14O6 It is a derivative of terephthalic acid, where the hydrogen atoms on the benzene ring are replaced by ethoxy groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diethoxyterephthalic acid typically involves the ethoxylation of terephthalic acid. One common method is the reaction of terephthalic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diethoxyterephthalic acid can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form carboxylic acids.

    Reduction: The carboxylic acid groups can be reduced to form alcohols.

    Substitution: The ethoxy groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while amination can be done using ammonia or amines in the presence of a catalyst.

Major Products Formed:

    Oxidation: 2,5-Dicarboxyterephthalic acid.

    Reduction: 2,5-Diethoxybenzyl alcohol.

    Substitution: 2,5-Dihaloterephthalic acid or 2,5-Diaminoterephthalic acid.

Scientific Research Applications

Chemistry: 2,5-Diethoxyterephthalic acid is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of metal-organic frameworks (MOFs) due to its ability to form stable coordination complexes with metal ions.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine: While not widely used in medicine, the compound’s derivatives are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of high-performance polymers and resins. Its ability to form strong hydrogen bonds makes it a valuable component in materials that require high thermal and mechanical stability.

Mechanism of Action

The mechanism by which 2,5-diethoxyterephthalic acid exerts its effects depends on the specific application. In the context of MOFs, the compound acts as a ligand, coordinating with metal ions to form a porous framework. This framework can then be used for gas storage, catalysis, or separation processes.

In biological systems, the compound’s derivatives may interact with enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

    2,5-Dihydroxyterephthalic acid: This compound has hydroxyl groups instead of ethoxy groups and is used in similar applications, particularly in MOFs.

    2,5-Dimethoxyterephthalic acid: Similar to 2,5-diethoxyterephthalic acid but with methoxy groups. It is also used in organic synthesis and materials science.

    Terephthalic acid: The parent compound, used primarily in the production of polyethylene terephthalate (PET) plastics.

Uniqueness: this compound is unique due to the presence of ethoxy groups, which can influence its reactivity and the properties of the materials it forms. The ethoxy groups can provide additional steric hindrance and electronic effects, making the compound suitable for specific applications where other derivatives may not be as effective.

Properties

Molecular Formula

C12H14O6

Molecular Weight

254.24 g/mol

IUPAC Name

2,5-diethoxyterephthalic acid

InChI

InChI=1S/C12H14O6/c1-3-17-9-5-8(12(15)16)10(18-4-2)6-7(9)11(13)14/h5-6H,3-4H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

AUALOWFMOVEPSI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)O)OCC)C(=O)O

Origin of Product

United States

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